methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate
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Overview
Description
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is a chemical compound with the molecular formula C14H18N2O4. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a benzoate ester linked to a carbamimidoyl group, which is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for various synthetic applications, as it prevents unwanted reactions at the carbamimidoyl site.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 4-aminobenzoic acid, is esterified with methanol in the presence of an acid catalyst to form methyl 4-aminobenzoate.
Protection of the Amino Group: The amino group of methyl 4-aminobenzoate is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This results in the formation of methyl 4-(N-(tert-butoxycarbonyl)amino)benzoate.
Formation of the Carbamimidoyl Group: The protected amino group is then converted to a carbamimidoyl group using reagents such as cyanamide or other suitable carbamimidoylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield the free carbamimidoyl group.
Substitution Reactions: The carbamimidoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoic acid.
Deprotection: Methyl 4-carbamimidoylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate involves its ability to act as a protected carbamimidoyl donor. The Boc group protects the carbamimidoyl group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free carbamimidoyl group can interact with various molecular targets, such as enzymes or nucleophiles, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(tert-butoxycarbonyl)amino)benzoate: Similar structure but lacks the carbamimidoyl group.
Methyl 4-(N-(tert-butoxycarbonyl)carbamoyl)benzoate: Contains a carbamoyl group instead of a carbamimidoyl group.
Methyl 4-(N-(tert-butoxycarbonyl)guanidino)benzoate: Contains a guanidino group instead of a carbamimidoyl group.
Uniqueness
Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate is unique due to its protected carbamimidoyl group, which allows for selective reactions and transformations in synthetic chemistry. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry.
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
methyl 4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-11(15)9-5-7-10(8-6-9)12(17)19-4/h5-8H,1-4H3,(H2,15,16,18) |
InChI Key |
RFBFIJGVXOAJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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